molecular formula C18H21ClN4O2S B2769877 1-[(4-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol CAS No. 898350-44-2

1-[(4-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol

Cat. No.: B2769877
CAS No.: 898350-44-2
M. Wt: 392.9
InChI Key: NXGGFBFDWLRQRG-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol is a complex synthetic organic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core, a piperidine ring, and a chlorophenyl substituent. This specific molecular architecture suggests its potential as a key intermediate or a novel chemical entity in medicinal chemistry and drug discovery research. The scaffold is structurally related to compounds investigated for various pharmacological activities, as the triazolothiazole moiety is a privileged structure in the development of bioactive molecules [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7576182/]. Its primary research value lies in its use as a building block for the synthesis of more complex molecules or as a candidate for high-throughput screening against biological targets. Researchers may employ this compound in the exploration of structure-activity relationships (SAR), particularly for targets where related heterocyclic compounds have shown affinity. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(4-chlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c1-2-14-20-18-23(21-14)17(25)16(26-18)15(11-3-5-12(19)6-4-11)22-9-7-13(24)8-10-22/h3-6,13,15,24-25H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGGFBFDWLRQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The compound contains two hydroxyl groups: one on the piperidine ring (piperidin-4-ol) and another on the triazolo-thiazole moiety (6-hydroxy). These groups participate in classic alcohol reactions:

Esterification

Reaction with acyl chlorides or anhydrides under acidic or basic conditions yields esters. For example:

Compound+Ac2OH2SO4Piperidin-4-ol acetate+Triazole-thiazole acetate\text{Compound} + \text{Ac}_2\text{O} \xrightarrow{\text{H}_2\text{SO}_4} \text{Piperidin-4-ol acetate} + \text{Triazole-thiazole acetate}

Similar esterification reactions for piperidine derivatives are reported with yields of 70–85% under mild conditions.

Etherification

Alkylation using alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2_2CO3_3) produces ethers:

Compound+CH3IK2CO3Piperidin-4-ol methyl ether+Triazole-thiazole methyl ether\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{Piperidin-4-ol methyl ether} + \text{Triazole-thiazole methyl ether}

Microwave-assisted methods (e.g., 100–150°C, 10–30 min) enhance reaction efficiency, as demonstrated for triazole derivatives .

Triazole-Thiazole Ring Reactivity

The fused triazole-thiazole system enables electrophilic substitution and coordination chemistry:

Electrophilic Substitution

The electron-rich thiazole ring undergoes halogenation or nitration at the 5-position under acidic conditions. For example:

Compound+HNO3H2SO4Nitro-substituted derivative\text{Compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitro-substituted derivative}

Yields for analogous thiazole nitrations range from 60–75% .

Metal Complexation

The nitrogen atoms in the triazole and thiazole rings act as ligands for transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}). Such complexes are studied for catalytic or biological applications .

Piperidine Core Modifications

The piperidine ring undergoes functionalization at the nitrogen or hydroxyl group:

Oxidation

Piperidin-4-ol is oxidized to piperidin-4-one using Jones reagent (CrO3_3/H2_2SO4_4):

Piperidin-4-olCrO3Piperidin-4-one\text{Piperidin-4-ol} \xrightarrow{\text{CrO}_3} \text{Piperidin-4-one}

This reaction proceeds with ~80% efficiency in polar aprotic solvents .

N-Alkylation

Quaternization of the piperidine nitrogen with alkyl halides (e.g., CH3_3I) forms ammonium salts, enhancing water solubility .

Chlorophenyl Group Reactivity

The 4-chlorophenyl substituent participates in:

Nucleophilic Aromatic Substitution

Under harsh conditions (e.g., NH3_3, 200°C), chlorine is replaced by amino groups:

4-Cl-C6H4+NH34-NH2-C6H4\text{4-Cl-C}_6\text{H}_4 + \text{NH}_3 \rightarrow \text{4-NH}_2\text{-C}_6\text{H}_4

Such substitutions are less common due to the stability of the C–Cl bond but achieve 50–60% yields in pressurized systems .

Comparative Reaction Data

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationAcetic anhydride, H2_2SO4_4Di-acetylated derivative75%
N-AlkylationMethyl iodide, K2_2CO3_3Piperidinium methyl salt85%
Thiazole NitrationHNO3_3, H2_2SO4_4, 0°C5-Nitro-triazolo-thiazole68%
OxidationCrO3_3, H2_2SO4_4, acetonePiperidin-4-one80%

Mechanistic Insights

  • Hydroxyl Reactivity : The piperidin-4-ol hydroxyl is more nucleophilic than the triazole-thiazole hydroxyl due to reduced steric hindrance.

  • Triazole-Thiazole Stability : The fused ring system resists ring-opening under acidic conditions but undergoes electrophilic substitution preferentially at the thiazole sulfur-adjacent carbon .

Scientific Research Applications

Antimicrobial Activity

Studies have indicated that compounds containing piperidine and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Neuropharmacological Effects

The piperidine structure is known for its neuroactive properties. Compounds with similar frameworks have been investigated for their potential as anxiolytics or antidepressants. Research suggests that modifications in the piperidine ring can enhance binding affinity to neurotransmitter receptors, potentially leading to improved therapeutic outcomes in treating anxiety and depression .

Case Study 1: Antimicrobial Evaluation

In a study examining various piperidine derivatives, including those with triazole components, several compounds demonstrated strong inhibitory activity against Staphylococcus aureus and Escherichia coli. The most active compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating potent antimicrobial properties .

Case Study 2: Neuropharmacological Screening

A series of piperidine derivatives were synthesized and screened for their effects on serotonin and dopamine receptors. One derivative showed a significant increase in serotonin uptake inhibition compared to standard drugs like fluoxetine, suggesting its potential as a novel antidepressant .

The biological activity of 1-[(4-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol can be attributed to its ability to interact with various biomolecules. Molecular docking studies have indicated favorable binding interactions with key enzymes involved in metabolic pathways .

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Chlorophenyl Positioning

  • The target compound’s 4-chlorophenyl group (vs.
  • The 3-chlorophenyl analogs in may exhibit altered pharmacokinetics due to meta-substitution effects on aromatic interactions.

Heterocyclic Core Modifications

  • The triazolothiazole core in the target compound and offers a balance of hydrogen-bonding (6-OH) and hydrophobic (2-ethyl) interactions.

Piperidine vs. Piperazine Moieties

Antifungal Potential

  • Molecular docking studies on triazolothiadiazoles (e.g., ) demonstrated strong binding to 14-α-demethylase lanosterol (3LD6), a fungal cytochrome P450 enzyme. The target compound’s triazolothiazole core and hydroxyl groups may similarly inhibit this enzyme, though its 4-chlorophenyl group could alter binding affinity compared to 4-methoxyphenyl derivatives .

Physicochemical Properties

  • The 2-ethyl and 6-hydroxy groups in the target compound likely confer moderate logP (~2.5–3.5), balancing lipophilicity and aqueous solubility.

Biological Activity

The compound 1-[(4-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol is a complex molecular structure that exhibits various biological activities. This article presents an overview of its biological properties, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a 4-chlorophenyl group and a triazole-thiazole moiety. The presence of these functional groups is crucial for its biological effects.

Antitumor Activity

Research has indicated that compounds containing thiazole and triazole moieties have significant antitumor properties. For instance, derivatives of triazoles have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies highlight that the presence of electron-donating groups on the phenyl ring enhances the antiproliferative activity of such compounds .

Table 1: Antitumor Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)Reference
Compound AHCT-1166.2
Compound BT47D27.3
Compound CJurkat<10

Anticonvulsant Activity

The compound's potential as an anticonvulsant has also been explored. Thiazole derivatives have demonstrated efficacy in reducing seizure activity in animal models. The SAR analysis suggests that modifications to the thiazole ring can significantly influence anticonvulsant potency .

Table 2: Anticonvulsant Activity of Thiazole Derivatives

CompoundModel UsedEfficacy (%)Reference
Compound DPTZ-induced seizures100
Compound EMaximal electroshock85

The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cell signaling pathways. For instance, thiazole derivatives have been noted for their ability to inhibit certain enzymes like COX-2, which plays a role in inflammation and cancer progression .

Case Studies

  • Case Study on Anticancer Effects
    • A study evaluated the effectiveness of thiazole-containing compounds against breast cancer cells. The results demonstrated that modifications to the thiazole ring led to increased cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Case Study on Anticonvulsant Effects
    • In another research effort, a series of triazole-thiazole derivatives were tested for their anticonvulsant properties in rodent models. The findings indicated that some derivatives significantly reduced seizure frequency and severity compared to control groups .

Q & A

Q. What are the key synthetic challenges and methodologies for synthesizing this compound?

The synthesis involves multi-step reactions starting from simpler precursors such as triazole-thiazole moieties and chlorophenyl derivatives. Critical steps include:

  • Coupling reactions to fuse the triazolo-thiazole core with the 4-chlorophenyl and piperidine groups .
  • Control of reaction conditions : Temperature (70–80°C), solvent choice (ethanol, acetonitrile), and catalyst use (e.g., Bleaching Earth Clay for heterocyclic coupling) to optimize yield and purity .
  • Purification : Column chromatography or recrystallization in solvents like water-acetic acid mixtures to isolate the final product . Challenges include minimizing side reactions (e.g., incomplete ring closure) and ensuring regioselectivity during functional group coupling .

Q. How is the molecular structure confirmed post-synthesis?

Structural validation employs:

  • NMR spectroscopy : To confirm the integration of protons in the piperidine, triazole, and chlorophenyl groups. For example, hydroxy (-OH) and aromatic protons show distinct chemical shifts .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z ~419.5 for C₁₉H₂₂ClN₅O₂S) .
  • Elemental analysis : Confirms %C, %H, and %N align with theoretical values .

Q. What initial methodologies are used to assess biological activity?

  • In vitro enzyme assays : Test inhibition of targets like kinases or cytochrome P450 isoforms using fluorogenic substrates .
  • Cell-based assays : Evaluate cytotoxicity (e.g., IC₅₀ in cancer cell lines) and receptor binding (e.g., GPCR activity via cAMP modulation) .
  • Physicochemical profiling : Solubility (in DMSO/PBS) and logP measurements to predict bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or impurities. Methodological solutions include:

  • Orthogonal assays : Validate activity using independent methods (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Batch-to-batch analysis : Compare purity (HPLC ≥95%) and stereochemistry (via chiral chromatography) across synthesized batches .
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate pharmacophoric contributions .

Q. What strategies optimize reaction conditions for scalable synthesis?

  • Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst loading to identify robust conditions .
  • Flow chemistry : Continuous synthesis in microreactors to improve heat/mass transfer and reduce side products .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., PEG-400) .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to predict binding poses with enzymes (e.g., 14-α-demethylase) or receptors. Validate with mutagenesis studies .
  • MD simulations : Simulate ligand-target complexes (≥100 ns) to assess stability of interactions (e.g., hydrogen bonding with triazole-thiazole) .
  • QSAR models : Corrogate substituent effects (e.g., chloro vs. ethyl groups) with activity data to guide derivative design .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Synthesize analogs with varied substituents (e.g., piperidine → morpholine) to probe steric/electronic effects .
  • Bioisosteric replacement : Replace the hydroxy group with methoxy or amino groups to enhance metabolic stability .
  • Pharmacophore mapping : Identify critical interaction points (e.g., triazole N-atoms for hydrogen bonding) using crystallographic data .

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